molecular formula C17H27N3O2 B1439473 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1189106-71-5

4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1439473
CAS No.: 1189106-71-5
M. Wt: 305.4 g/mol
InChI Key: HBKSHEPHTFBUGC-UHFFFAOYSA-N
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Description

4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound known for its versatile applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an amino-benzyl group and a tert-butyl ester functional group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Amino-Benzyl Group: The amino-benzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with 4-chlorobenzylamine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations include the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The amino groups in the compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamine moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino groups.

    Substitution: Formation of nitro or halogenated benzylamine derivatives.

Scientific Research Applications

4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding assays.

    Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino groups can form hydrogen bonds with enzyme active sites or receptor binding pockets, influencing the activity of these proteins. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 4-(4-Methyl-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(4-Nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(4-Chloro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Comparison:

  • 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its amino group, which allows for versatile chemical modifications and interactions.
  • 4-(4-Methyl-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester has a methyl group that provides different steric and electronic effects.
  • 4-(4-Nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester features a nitro group, which significantly alters its reactivity and potential applications.
  • 4-(4-Chloro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester contains a chloro group, impacting its chemical stability and reactivity.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKSHEPHTFBUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670754
Record name tert-Butyl 4-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-71-5
Record name 1,1-Dimethylethyl 4-[[(4-aminophenyl)methyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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